3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 3, a keto group at position 5, and a naphthalen-1-yl carboxamide moiety at position 5. This structure combines aromaticity, hydrogen-bonding capability (via the keto group), and lipophilicity (from the naphthyl group), making it a candidate for pharmacological applications.
Properties
IUPAC Name |
3-methyl-N-naphthalen-1-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-10-24-18-19-9-14(17(23)21(11)18)16(22)20-15-8-4-6-12-5-2-3-7-13(12)15/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLDRLSYMINOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl derivatives . The reaction is carried out in ethanol under reflux conditions for several hours, followed by cooling to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: The compound serves as a probe to study the mechanisms of various biological processes.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical differences between the target compound and similar derivatives, based on substituents, molecular properties, and synthetic pathways:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Naphthalen-1-yl Group : The bulky, planar naphthyl group in the target compound likely enhances lipophilicity and π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets or nucleic acids. This contrasts with smaller aryl groups (e.g., phenyl in ), which may reduce steric hindrance but offer weaker aromatic interactions .
- Electron-Donating vs.
Crystallographic Data
- Conformational Preferences : The dihedral angle between the thiazolo[3,2-a]pyrimidine core and aryl substituents in related compounds (e.g., 80.94° in ) suggests significant puckering, which may influence molecular recognition. Hydrogen-bonding patterns (C–H···O in ) further stabilize crystal packing, a feature relevant to solid-state formulation .
Pharmacological Potential
- Antimicrobial Activity: Derivatives with electron-rich groups (e.g., methoxy in ) or metal-chelating motifs (e.g., hydroxyquinoline in ) show antimicrobial properties, suggesting the naphthyl group in the target compound could similarly enhance activity via hydrophobic interactions .
- Anticancer Prospects: Thiazolo[3,2-a]pyrimidines are known to inhibit kinases or intercalate DNA. The naphthyl group’s planar structure may favor DNA binding, analogous to anthracycline antibiotics .
Biological Activity
3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, along with relevant synthesis methods and mechanisms of action.
The compound's IUPAC name is 3-methyl-N-(naphthalen-1-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. Its molecular formula is , and it has a molecular weight of approximately 345.38 g/mol. The structure includes a naphthalene moiety attached to a thiazolo-pyrimidine framework, which contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 3-methyl-5-oxo derivatives with α-bromoacetyl compounds under controlled conditions to yield the desired product with high purity and yield .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that derivatives related to this thiazolo-pyrimidine structure exhibit significant activity against various pathogens. For instance, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These results suggest that modifications to the thiazolo-pyrimidine core can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer properties of this compound have also been investigated. The compound has shown promise in inhibiting cancer cell proliferation in various cell lines. For example, studies indicated that certain derivatives significantly decreased the viability of Caco-2 cells (a colorectal cancer cell line) compared to untreated controls . The mechanism involves the inhibition of specific enzymes and pathways crucial for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access and catalytic functions. This interaction is essential for both its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives for their antimicrobial properties against resistant strains. Among these, derivatives related to the target compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Studies : Another study focused on the anticancer effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring showed enhanced cytotoxicity against Caco-2 cells .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/MBC/MFC Values | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 0.22 - 0.25 μg/mL | Significant bactericidal activity observed |
| Anticancer | Caco-2 (Colorectal cancer cells) | Viability decreased by ~39.8% | Effective inhibition of cell proliferation |
Q & A
What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like 3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Basic Research Focus
A standard approach involves cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 acetic acid–acetic anhydride mixture, catalyzed by sodium acetate, yields fused thiazolopyrimidines . Optimizing reaction time (8–10 hours) and stoichiometry (1:1.2 molar ratio of substrate to catalyst) is critical for achieving high yields (>75%) .
How is the structural integrity of thiazolo[3,2-a]pyrimidine derivatives validated experimentally?
Basic Research Focus
X-ray crystallography is the gold standard. For instance, the central pyrimidine ring in ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate adopts a flattened boat conformation, confirmed by deviations of the C5 atom (0.224 Å) from the mean plane of the ring . Complementary techniques include:
- NMR : To verify regioselectivity and substituent positions.
- HPLC : For purity assessment (>98% purity thresholds are typical) .
How do substituents on the thiazolo[3,2-a]pyrimidine core influence biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, chloro) on arylidene moieties enhance antimicrobial activity. For example, derivatives with 3-nitrophenyl groups at position 5 exhibit higher inhibitory effects against E. coli (MIC: 12.5 µg/mL) compared to methoxy-substituted analogs (MIC: 50 µg/mL) . Computational docking can further rationalize interactions with target enzymes like DNA gyrase .
How are crystallographic data interpreted to understand molecular packing and stability?
Advanced Research Focus
Key parameters include:
- Dihedral angles : The fused thiazolopyrimidine ring and aromatic substituents (e.g., naphthalen-1-yl) form angles >80°, indicating steric hindrance that may influence solubility .
- Hydrogen bonding : Intermolecular C–H···O bonds (2.50–2.65 Å) create chains along crystal axes, stabilizing the lattice .
- Density functional theory (DFT) : Validates experimental bond lengths and angles within 2% error .
How can contradictions in SAR data across studies be resolved?
Advanced Research Focus
Discrepancies often arise from variations in assay conditions or substituent positioning. For example, conflicting reports on the activity of 4-methoxyphenyl derivatives may stem from differences in bacterial strains or incubation times. To mitigate this:
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves to calculate IC50/EC50 values for direct comparison .
- Validate results with orthogonal assays (e.g., fluorescence-based binding studies) .
What strategies ensure regioselectivity during the synthesis of thiazolo[3,2-a]pyrimidines?
Advanced Research Focus
Regioselectivity is controlled by:
- Catalyst choice : K2CO3 promotes alkylation at the thiol group over competing sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
- Temperature : Reflux conditions (100–110°C) drive the formation of the thermodynamically favored product .
How can reaction conditions be optimized to improve yields of thiazolo[3,2-a]pyrimidine derivatives?
Advanced Research Focus
Key factors include:
- Catalyst screening : Sodium acetate vs. K2CO3 for acid- or base-mediated steps .
- Solvent systems : Glacial acetic acid–acetic anhydride mixtures enhance electrophilicity of intermediates .
- Workup protocols : Recrystallization from ethyl acetate–ethanol (3:2) removes unreacted aldehydes, improving purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
